molecular formula C19H20N4O B6575275 1-(3,4-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1105241-27-7

1-(3,4-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6575275
CAS No.: 1105241-27-7
M. Wt: 320.4 g/mol
InChI Key: WSVPJWIUUUAXAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 3,4-dimethylphenyl substituent at the N1 position of the triazole ring and a 2-phenylethyl group attached to the carboxamide nitrogen.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-N-(2-phenylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-14-8-9-17(12-15(14)2)23-13-18(21-22-23)19(24)20-11-10-16-6-4-3-5-7-16/h3-9,12-13H,10-11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVPJWIUUUAXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a approach, which involves the cycloaddition of an azide and an alkyne. This reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the triazole derivative with an appropriate amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Substitution Reactions: The aromatic rings can be functionalized through electrophilic aromatic substitution reactions to introduce the desired substituents, such as methyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination, and nucleophiles like sodium azide for azidation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

1-(3,4-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Chemical Biology: It can serve as a probe for studying biological processes, such as protein-protein interactions and enzyme activity.

    Materials Science: The compound can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.

    Industrial Applications: It can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a target protein, such as an enzyme or receptor, and modulating its activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the aromatic rings can enhance binding affinity through hydrophobic interactions. The carboxamide group can also form hydrogen bonds with the target protein, contributing to the overall binding strength.

Comparison with Similar Compounds

Structural Analogues in Antiepileptic Drug Development

  • Activity: Approved antiepileptic drug (AED) with a unique triazole structure; effective against partial seizures and Lennox-Gastaut syndrome. Key Difference: The electron-withdrawing fluorine in Rufinamide may reduce metabolic stability compared to the electron-donating methyl groups in the target compound .
  • RFM (1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide) :

    • Substituents : 2,6-Difluorobenzyl at N1.
    • Activity : Broad-spectrum AED with efficacy in multiple seizure models.
    • Comparison : The difluoro substitution likely enhances polarity and target specificity compared to the dimethylphenyl group in the target compound .

Triazole Carboxamides in Metabolic and Inflammatory Pathways

  • MKA027 (N-Benzyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide): Substituents: Benzyl group at the carboxamide nitrogen. Activity: Potent inhibitor of macrophage migration inhibitory factor (MIF), a cytokine involved in inflammatory and apoptotic pathways.
  • 3l (1-(2,3-Dimethylphenyl)-5-methyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide): Substituents: 2,3-Dimethylphenyl at N1, quinolin-2-yl at carboxamide. Activity: Inhibitor of the Wnt/β-catenin pathway, showing promise in glucose and lipid metabolism regulation. Comparison: The positional isomerism (2,3- vs. 3,4-dimethylphenyl) and quinoline substitution likely result in divergent target selectivity .

Physicochemical and Pharmacokinetic Properties

Compound Name Substituents (N1/Carboxamide) Molecular Formula Molar Mass (g/mol) Key Activity Source
Target Compound 3,4-Dimethylphenyl / 2-Phenylethyl C₂₁H₂₂N₄O ~350.43 Theoretical MIF/Wnt inhibition
Rufinamide 2-Fluorobenzyl / H C₁₀H₈F₂N₄O 238.19 Antiepileptic
MKA027 3,4-Dimethylphenyl / Benzyl C₂₀H₂₀N₄O 332.40 MIF inhibition
3l 2,3-Dimethylphenyl / Quinolin-2-yl C₂₃H₂₀N₆O 396.44 Wnt/β-catenin inhibition

Research Findings and Implications

  • Synthetic Routes : The target compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), analogous to General Procedure B or D used for MKA027 and 3l derivatives .
  • Biological Activity: MIF Inhibition: The 3,4-dimethylphenyl group in MKA027 and the target compound may stabilize hydrophobic interactions with MIF’s tautomerase active site, as demonstrated by IC₅₀ values in enzymatic assays . Metabolic Modulation: Quinoline-substituted triazoles (e.g., 3l) show improved metabolic stability over phenylalkyl derivatives, suggesting that the 2-phenylethyl group in the target compound may require optimization for oral bioavailability .
  • Contradictions : While some triazoles (e.g., Rufinamide) are clinically approved for epilepsy, others (e.g., MKA027) target inflammatory pathways, underscoring the role of substituent-driven target specificity .

Biological Activity

1-(3,4-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, characterized by its unique five-membered heterocyclic structure containing three nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C19H20N4O\text{C}_{19}\text{H}_{20}\text{N}_{4}\text{O}, with a molecular weight of approximately 348.4 g/mol. The presence of the 3,4-dimethylphenyl and 2-phenylethyl groups enhances its lipophilicity, which may influence its interactions with various biological targets .

PropertyValue
Molecular Weight348.4 g/mol
Molecular FormulaC19H20N4O
LogP3.5481
Polar Surface Area50.858
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains and fungi. The mechanism typically involves disruption of cell wall synthesis or interference with nucleic acid synthesis .

Anticancer Activity

The compound has been evaluated for its anticancer potential against different cancer cell lines. Preliminary results suggest that it may exhibit cytotoxic effects, potentially through apoptosis induction or cell cycle arrest mechanisms. For example, a related triazole compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines .

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in critical cellular pathways. For instance, some triazoles are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones .

Case Studies

Several studies have explored the biological activities of triazole derivatives:

  • Antifungal Studies : A study highlighted the effectiveness of triazole compounds against Candida species. The presence of bulky substituents like those in our compound may enhance binding affinity to fungal enzymes involved in ergosterol biosynthesis .
  • Anticancer Studies : A recent investigation into quinazoline-triazole hybrids showed promising results against various cancer cell lines, suggesting that structural modifications can significantly affect biological activity . This indicates that similar modifications in our compound could yield enhanced therapeutic profiles.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound better, it is useful to compare it with structurally related compounds:

Compound NameKey FeaturesBiological Activity
5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamideBenzyl group instead of dimethylphenylModerate antimicrobial activity
5-amino-1-(phenylmethyl)-1H-1,2,3-triazole-4-carboxamideVariations in lipophilicityEnhanced anticancer properties
5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazoleSimpler structureLower overall bioactivity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3,4-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide, and how are structural impurities minimized?

  • Methodology : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by carboxamide coupling. Key steps include:

  • Precursor preparation : Reacting 3,4-dimethylphenyl azide with propargyl amine to form the triazole core.
  • Coupling : Using EDCI/HOBt-mediated amidation with 2-phenylethylamine to finalize the carboxamide group .
  • Purification : HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity, with NMR (¹H/¹³C) confirming structural integrity and absence of regioisomers .

Q. How is the compound characterized to confirm its molecular structure and purity?

  • Analytical workflow :

  • NMR : ¹H NMR (400 MHz, DMSO-d₆) identifies aromatic protons (δ 7.2–7.5 ppm) and triazole protons (δ 8.1 ppm). ¹³C NMR confirms carbonyl (δ 165 ppm) and triazole carbons .
  • Mass spectrometry : HR-ESI-MS (e.g., m/z 349.12 [M+H]⁺) validates molecular weight .
  • HPLC : Retention time consistency (e.g., 12.3 min, 90:10 acetonitrile/water) confirms batch reproducibility .

Q. What are the solubility challenges associated with this compound, and how are they addressed in in vitro assays?

  • Limitations : Low aqueous solubility (<0.1 mg/mL in PBS) due to hydrophobic aryl groups .
  • Solutions :

  • Use DMSO as a primary solvent (stock solutions at 10 mM).
  • Dilute in assay buffers containing 0.1% Tween-80 to prevent aggregation .

Advanced Research Questions

Q. How can researchers optimize the compound’s inhibitory activity against macrophage migration inhibitory factor (MIF)?

  • Experimental design :

  • Enzyme kinetics : Measure tautomerase activity of recombinant MIF (1 mg/mL) using L-dopachrome methyl ester as a substrate. IC₅₀ values are determined via dose-response curves (0.1–100 μM) .
  • Structure-activity relationship (SAR) : Modify the 3,4-dimethylphenyl group to introduce electron-withdrawing substituents (e.g., -CF₃), which enhance MIF binding affinity by 3-fold .
    • Data contradiction resolution : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., pH, temperature). Standardize protocols using recombinant MIF expressed in E. coli BL21 (pET-20b) .

Q. What strategies are employed to resolve crystallographic data ambiguities during protein-compound co-crystallization?

  • Crystallography workflow :

  • Data collection : Use synchrotron radiation (λ = 1.0 Å) for high-resolution (<2.0 Å) diffraction.
  • Refinement : SHELXL-2018 refines occupancies and B-factors, with Fo-Fc maps validating ligand placement .
    • Challenges : Weak electron density for the phenylethyl group suggests conformational flexibility. Molecular dynamics simulations (AMBER) can model dynamic binding modes .

Q. How do researchers validate the compound’s selectivity against off-target kinases or enzymes?

  • Selectivity profiling :

  • Kinase panel screening : Test at 10 μM against 50 kinases (e.g., CDK2, EGFR) using ADP-Glo™ assays. <20% inhibition indicates high selectivity .
  • Cross-reactivity checks : Assess COX-2 inhibition (ELISA) to exclude anti-inflammatory off-target effects, given structural similarity to triazole-based COX-2 inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.